5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride is a heterocyclic compound belonging to the naphthyridine family. This compound features a fused ring system that incorporates nitrogen atoms, providing it with unique chemical properties and potential pharmacological activities. The presence of a carboxylic acid functional group enhances its reactivity and versatility in various chemical applications. The compound's IUPAC name is 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride, and its molecular formula is with a molecular weight of approximately 178.19 g/mol .
The synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid typically involves multi-step processes. A prominent method for its synthesis is the Heck reaction, where an aminopyridine derivative reacts with an acrylate under palladium catalysis to form the naphthyridine core. This reaction can be optimized for industrial applications by adjusting parameters such as temperature and catalyst concentration .
In laboratory settings, the synthesis may also utilize other methods such as cycloaddition reactions or thermal cyclization processes that facilitate the formation of the naphthyridine skeleton from simpler precursors. The choice of solvent and reaction conditions plays a crucial role in determining the yield and purity of the final product .
The molecular structure of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid features a bicyclic framework with a carboxylic acid group attached to one of the nitrogen-containing rings. Its canonical SMILES representation is C1CC2=C(C=CC(=N2)C(=O)O)NC1
, indicating the arrangement of atoms within the molecule .
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid can undergo various chemical reactions due to its functional groups. Common reactions include esterification with alcohols to form esters and amidation with amines to produce amides. These reactions are essential for synthesizing derivatives that may enhance biological activity or modify properties for specific applications .
The reactivity of this compound is influenced by its functional groups; for instance:
The mechanism of action for 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid is primarily related to its interaction with biological targets. Compounds in the naphthyridine class have been associated with various pharmacological effects including antimicrobial and anti-inflammatory activities. The specific pathways through which these effects occur are still under investigation but often involve modulation of enzyme activity or receptor binding .
Research indicates that derivatives of naphthyridines can influence signaling pathways related to neurotransmission and inflammation. Further studies are necessary to elucidate these mechanisms fully.
The physical properties of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid include:
Chemical properties include:
Relevant data on melting point or boiling point was not specified in the sources reviewed but can be determined experimentally or found in detailed chemical databases .
5,6-Tetrahydro-1,5-naphthyridine-2-carboxylic acid has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a scaffold for developing new pharmaceuticals targeting various diseases. Additionally, it can be used in synthetic organic chemistry as an intermediate for producing more complex molecules .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: